molecular formula C19H24FN3O2 B7003830 N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide

Cat. No.: B7003830
M. Wt: 345.4 g/mol
InChI Key: YJAXOLOPEPYYHS-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, an imidazole ring, and a cyclohexyl moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-13-3-2-4-16(11-13)25-12-17(24)23-18(19-21-9-10-22-19)14-5-7-15(20)8-6-14/h5-10,13,16,18H,2-4,11-12H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAXOLOPEPYYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)OCC(=O)NC(C2=CC=C(C=C2)F)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide typically involves multiple steps, starting with the preparation of the imidazole ring and the fluorophenyl group. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.

    Coupling with the Cyclohexyl Moiety: The final step involves coupling the fluorophenyl-imidazole intermediate with 3-methylcyclohexyl acetate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as employing environmentally friendly solvents and reagents, can also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The cyclohexyl moiety provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)-(1H-imidazol-2-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide
  • N-[(4-bromophenyl)-(1H-imidazol-2-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide
  • N-[(4-methylphenyl)-(1H-imidazol-2-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide

Uniqueness

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This fluorine substitution can enhance the compound’s stability, binding affinity, and overall biological activity.

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